1,4-Bis(methoxymethoxy)benzene
Overview
Description
1,4-Bis(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Initiator
1,4-Bis-methoxymethoxy-benzene has been studied as an initiator/transfer agent for cationic polymerizations, representing a novel generation of inifers. Its activation requires an excess of BCl3, related to its complex formation with ether and BCl3. This behavior contrasts with classical initiators like 1,4-bis(1-chloro-1-methylethyl)benzene. Studies suggest a mechanism for ion formation based on UV/VIS and conductivity measurements (Dittmer, Pask, & Nuyken, 1992).
Photoluminescent Properties
1,4-Bis-methoxymethoxy-benzene derivatives have been synthesized for their photoluminescent properties. These derivatives, like 1,4-bis-(α-cyano-4-methoxystyryl)benzene, exhibit high photoluminescence. The emission spectra in crystalline solids and low-viscosity molecular solutions show a large bathochromic shift, consistent with excimer formation characterized by low-bandgap emission. Such properties are relevant in exploring emission characteristics beyond molecular solutions and crystalline solids (Lowe & Weder, 2002).
Molecular Wire Research
The compound has been incorporated into molecular wire research. For instance, oxidation processes and oxidized states of 1,4-bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene, a model compound for molecular wires, have been elucidated through electrochemical measurements and absorption spectroscopy. The oxidized species on terminal moieties seep into the wire moiety, providing insights into molecular wire behaviors (Sakamoto, Hiroi, & Masa-aki Sato, 2003).
Applications in Scintillation Processes
Research on wavelength shifters for liquid scintillators has included the synthesis of 1,4-bis(4-methoxylstyryl)benzene derivatives. These compounds, like bis-4-MOSB, show potential in scintillation processes due to their light yield and emission characteristics, offering insights into electronic structures in scintillation processes (Zheng et al., 2017).
Synthesis of Poly(ether)s with Functional Groups
The compound has been used in the synthesis of poly(ether)s with pendant hydroxyl and ester groups, demonstrating its utility in creating polymers with specific functional properties. These properties are achieved through various reactions, including polyadditions with bis(oxetane)s and active bis(ester)s, highlighting its versatility in polymer chemistry (Nishikubo et al., 1999; Nishikubo et al., 2004).
Properties
IUPAC Name |
1,4-bis(methoxymethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-13-9-3-5-10(6-4-9)14-8-12-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPGESRIHBBJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337424 | |
Record name | 1,4-Bis-methoxymethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87905-74-6 | |
Record name | 1,4-Bis-methoxymethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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